[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid
Overview
Description
[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid is a compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing aromatic compounds that have significant applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by the presence of a chloro-substituted benzo[b]thiophene ring attached to an amino-acetic acid moiety.
Mechanism of Action
Target of Action
The primary targets of [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid are currently unknown. This compound is a derivative of benzo[b]thiophene , a heterocyclic compound, which has been used in the synthesis of various bioactive compounds . .
Biochemical Pathways
Benzo[b]thiophene derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may affect a wide range of biochemical pathways
Biochemical Analysis
Biochemical Properties
[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the binding of the compound to the active sites of the enzymes, thereby modulating their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by interfering with the cell’s DNA repair mechanisms and promoting oxidative stress . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, the compound can inhibit the activity of DNA repair enzymes, leading to increased DNA damage and cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and promoting cell survival . At high doses, it can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, thereby affecting cellular energy production . Additionally, it can modulate the levels of reactive oxygen species and other metabolites, impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can impact gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid typically involves the following steps:
Formation of the Benzo[b]thiophene Ring: The benzo[b]thiophene ring can be synthesized using 2-chlorobenzaldehyde and 2-mercaptoacetonitrile as starting materials.
Chlorination: The benzo[b]thiophene ring is then chlorinated to introduce the chloro substituent at the 3-position.
Coupling with Amino-Acetic Acid: The chlorinated benzo[b]thiophene is then coupled with amino-acetic acid under appropriate reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent on the benzo[b]thiophene ring can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The compound can undergo condensation reactions with various reagents to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Condensation Reagents: Reagents such as thiosemicarbazide and carbonyl diimidazole are used in condensation reactions.
Major Products Formed
Substituted Benzo[b]thiophenes: Substitution reactions yield various substituted benzo[b]thiophenes depending on the nucleophile used.
Heterocyclic Derivatives: Condensation reactions result in the formation of new heterocyclic derivatives with potential biological activity.
Scientific Research Applications
[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of various biologically active molecules, including inhibitors of serine protease Factor Xa and other therapeutic agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-benzo[b]thiophene-2-carboxylic acid: A closely related compound with similar structural features but lacking the amino-acetic acid moiety.
Benzo[b]thiophene-2-carboxaldehyde: Another related compound used in various synthetic applications.
Uniqueness
[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid is unique due to the presence of both the chloro-substituted benzo[b]thiophene ring and the amino-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-9-6-3-1-2-4-7(6)17-10(9)11(16)13-5-8(14)15/h1-4H,5H2,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLITEMJLQKDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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